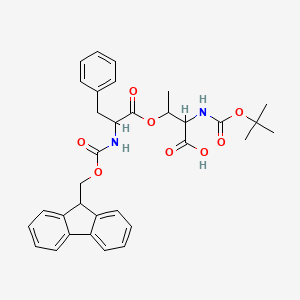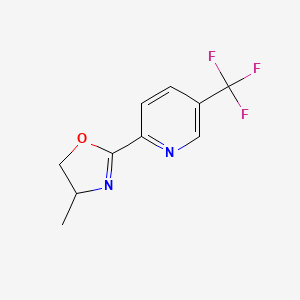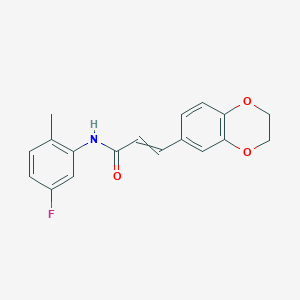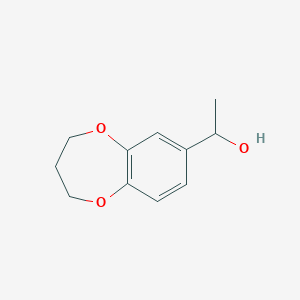
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is synthesized by the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Esterification: Neodecanoic acid reacts with epichlorohydrin to form the glycidyl ester.
Purification: The product is purified through distillation or other separation techniques to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide ring in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Nucleophiles: Nucleophiles such as amines and thiols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate has diverse applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in coatings, adhesives, and sealants to enhance performance and durability.
Mecanismo De Acción
The mechanism of action of oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate involves the reactivity of the epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the presence of catalysts or under specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Glycidyl neodecanoate: A similar compound with slight variations in the alkyl chain structure.
2,3-Epoxypropyl neodecanoate: Another glycidyl ester with comparable properties and applications.
Uniqueness
Oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high reactivity and compatibility with various substrates make it a valuable compound in multiple applications .
Propiedades
Fórmula molecular |
C13H24O3 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 2-ethyl-2,5-dimethylhexanoate |
InChI |
InChI=1S/C13H24O3/c1-5-13(4,7-6-10(2)3)12(14)16-9-11-8-15-11/h10-11H,5-9H2,1-4H3 |
Clave InChI |
DHEHEJGXTUCSQF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CCC(C)C)C(=O)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-[4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12508639.png)

![(S)-RuCl[(p-cymene(BINAP)]Cl](/img/structure/B12508664.png)
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)





![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
![2-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12508719.png)
![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
